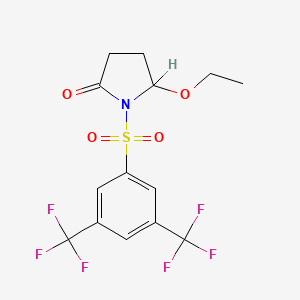
1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a sulfonyl group, and a pyrrolidinone ring. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with ethyl 2-pyrrolidinone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction parameters to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of advanced catalytic systems and continuous flow reactors can further improve the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity. The pyrrolidinone ring contributes to the compound’s stability and binding affinity .
Comparación Con Compuestos Similares
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst in organic synthesis.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Investigated for their antimicrobial properties.
N-Phenyl-bis(trifluoromethanesulfonimide): Utilized in various chemical reactions as a strong electron-withdrawing group.
Uniqueness: 1-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone stands out due to its combination of trifluoromethyl groups, sulfonyl group, and pyrrolidinone ring, which collectively impart unique chemical and biological properties.
Propiedades
Número CAS |
111711-53-6 |
|---|---|
Fórmula molecular |
C14H13F6NO4S |
Peso molecular |
405.31 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C14H13F6NO4S/c1-2-25-12-4-3-11(22)21(12)26(23,24)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7,12H,2-4H2,1H3 |
Clave InChI |
RRMCQEBYHAGNLC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


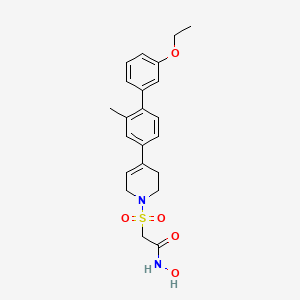
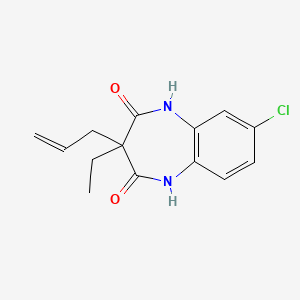
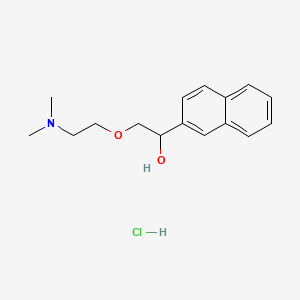
![copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate](/img/structure/B15187267.png)

![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
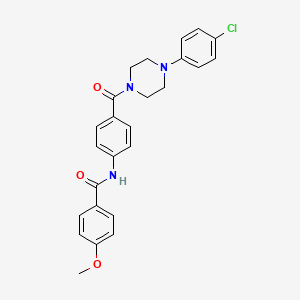
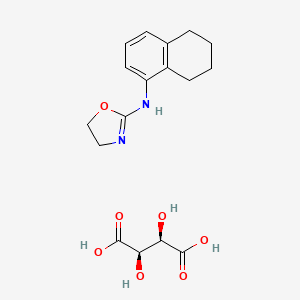
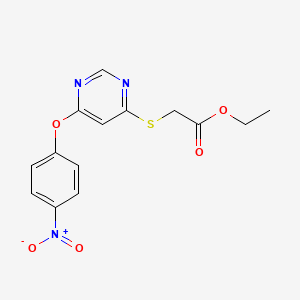
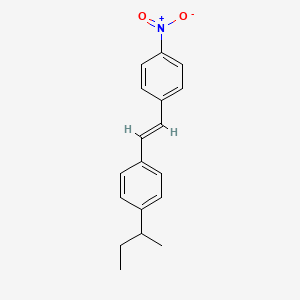
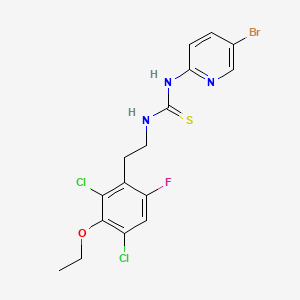
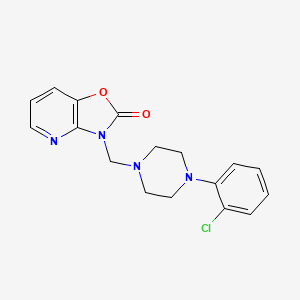
![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)

